9-Vinylanthracene

Vue d'ensemble

Description

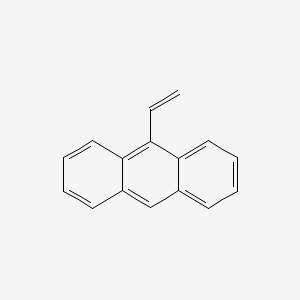

9-Vinylanthracene is an organic compound with the molecular formula C16H12. It is a derivative of anthracene, where a vinyl group is attached to the ninth carbon of the anthracene ring. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 9-Vinylanthracene can be synthesized through several methods. One common method involves the palladium-catalyzed Heck reaction. In this process, 9-bromoanthracene reacts with vinyl compounds in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate in a solvent such as dimethylformamide .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often purified by vacuum sublimation or chromatography on silica gel with cyclohexane as the eluent .

Analyse Des Réactions Chimiques

Types of Reactions: 9-Vinylanthracene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.

Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Dihydroanthracene derivatives.

Substitution: Halogenated or nitrated anthracene derivatives.

Applications De Recherche Scientifique

Photophysical Properties and Fluorescent Dyes

9-Vinylanthracene exhibits aggregation-induced emission (AIE) properties, which means that its fluorescence intensity increases upon aggregation. This characteristic makes it an excellent candidate for various applications in biological systems.

1.1. Synthesis and Structure-Property Relationship

The synthesis of this compound derivatives typically involves palladium-catalyzed reactions, such as the Heck reaction. The resulting compounds display distinct photophysical behaviors that can be analyzed using density functional theory (DFT) calculations to understand their structure-property relationships better.

Table 1: Photophysical Properties of this compound Derivatives

| Compound | Absorption Maxima (nm) | Emission Maxima (nm) | Quantum Yield |

|---|---|---|---|

| Dye 1 | 390 | 620 | Low |

| Dye 2 | 392 | 575 | Moderate |

| Dye 3 | 429 | 575 | High |

These derivatives have been shown to have varying degrees of quantum yield based on their structural modifications, which affects their suitability for specific applications .

2.1. Protein Detection

This compound derivatives have been investigated for their ability to detect proteins, such as bovine serum albumin (BSA). The interaction between the dye and BSA leads to enhanced fluorescence, allowing for quantitative analysis.

- Case Study : In a study examining the interaction with BSA at pH 7.0, it was found that the addition of BSA significantly increased the fluorescence intensity of the dye, indicating its potential for use in proteomics .

2.2. pH Sensing

The ability of this compound to act as a pH sensor has been demonstrated through experiments where solutions with varying proton concentrations were analyzed. The emission intensity showed a clear relationship with pH changes.

- Findings : The dye exhibited strong emission in neutral conditions but decreased sharply in highly acidic environments, suggesting its utility as an optical pH sensor .

2.3. Cell Imaging

The capability of these dyes to penetrate cellular membranes makes them suitable candidates for bioimaging applications. Studies using confocal microscopy have shown that these dyes can effectively enter cells without significant background fluorescence.

- Results : All tested dyes were able to enter the cytoplasm, with some showing nuclear penetration, validating their potential as fluorescent probes for cellular imaging .

Scintillation Properties

This compound has also been identified as a high-grade primary and secondary scintillator material. Its scintillation properties make it valuable in radiation detection applications.

Mécanisme D'action

The mechanism by which 9-vinylanthracene exerts its effects is primarily through its photophysical properties. When exposed to light, it undergoes electronic transitions that result in fluorescence. This property is utilized in various applications, such as imaging and sensing. The molecular targets and pathways involved include interactions with biomolecules and cellular components, where its fluorescence can be used to monitor changes and activities .

Comparaison Avec Des Composés Similaires

Anthracene: The parent compound of 9-vinylanthracene, known for its photophysical properties.

9-Anthraldehyde: Another derivative of anthracene with an aldehyde group at the ninth position.

9-Bromoanthracene: A precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its vinyl group, which imparts distinct reactivity and photophysical properties compared to other anthracene derivatives. Its ability to undergo aggregation-induced emission makes it particularly valuable in applications requiring high fluorescence intensity .

Activité Biologique

9-Vinylanthracene is an important organic compound known for its unique photophysical properties and potential biological activities. As a derivative of anthracene, it has garnered attention in various fields, including materials science and biochemistry. This article explores the biological activity of this compound through a detailed examination of its mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H12 and is characterized by a vinyl group attached to the 9-position of the anthracene ring system. Its structure can be represented as follows:

This compound exhibits notable photophysical properties, including fluorescence, which makes it suitable for applications in bioimaging and as a fluorogenic probe.

Mechanistic Insights

Research indicates that this compound derivatives exhibit significant biological activity, particularly in cellular imaging and as potential therapeutic agents. The compound's ability to penetrate cellular membranes allows it to be utilized in bioimaging applications. Studies have shown that this compound can enter the cytoplasm of cells and even penetrate the nucleus, which is crucial for its application in cellular studies .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Studies

- Cell Imaging Applications : In a study focusing on bioimaging, researchers utilized this compound derivatives to stain cells. The results demonstrated effective cytoplasmic entry with minimal background fluorescence, validating their potential as imaging agents .

- Scintillation Properties : A separate investigation into the scintillation properties of this compound highlighted its effectiveness as a scintillator material. It was found to have high light output and fast response times, making it suitable for radiation detection applications .

- Electrochemical Studies : Research has also explored the electrochemical polymerization of this compound. The compound's fluorescence emission serves as a probe to investigate polymerization processes, revealing insights into its behavior in different environments .

Synthesis and Characterization

The synthesis of this compound typically involves the palladium-catalyzed cross-coupling reactions between brominated anthracenes and vinyl groups. For example, one common method involves reacting 9-bromoanthracene with styrene in the presence of potassium phosphate and palladium acetate under controlled conditions .

Table 2: Synthesis Conditions for this compound

| Reagent | Amount | Condition |

|---|---|---|

| 9-Bromoanthracene | 0.3 g (1.17 mmol) | Stirred at 110 °C for 24 h |

| Styrene | 0.12 g (1.17 mmol) | Under nitrogen atmosphere |

| Potassium Phosphate | 0.75 g (3.51 mmol) | Degassed prior to reaction |

Propriétés

IUPAC Name |

9-ethenylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h2-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOYZCQQQFAGRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29659-51-6 | |

| Record name | Anthracene, 9-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29659-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30179197 | |

| Record name | 9-Vinylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2444-68-0 | |

| Record name | 9-Vinylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2444-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Vinylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, 9-ethenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Vinylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-vinylanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-VINYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3692NGE8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.